molecular formula C16H21ClN4O B2443883 (4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(p-tolyl)methanone hydrochloride CAS No. 1184966-89-9

(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(p-tolyl)methanone hydrochloride

Cat. No.: B2443883
CAS No.: 1184966-89-9
M. Wt: 320.82
InChI Key: FAGAPRASMDGYAU-UHFFFAOYSA-N
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Description

The chemical compound (4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(p-tolyl)methanone hydrochloride is a versatile material used in scientific research. It offers promising applications in drug discovery and development, as well as in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(p-tolyl)methanone hydrochloride typically involves the reaction of 1-methyl-1H-imidazole with piperazine, followed by the introduction of a p-tolyl group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(p-tolyl)methanone hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(p-tolyl)methanone hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(p-tolyl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(p-tolyl)methanone
  • (4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(p-tolyl)methanol
  • (4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(p-tolyl)methane

Uniqueness

The uniqueness of (4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(p-tolyl)methanone hydrochloride lies in its specific chemical structure, which imparts distinct physicochemical properties and biological activities. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

[4-(1-methylimidazol-2-yl)piperazin-1-yl]-(4-methylphenyl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O.ClH/c1-13-3-5-14(6-4-13)15(21)19-9-11-20(12-10-19)16-17-7-8-18(16)2;/h3-8H,9-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAGAPRASMDGYAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=CN3C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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